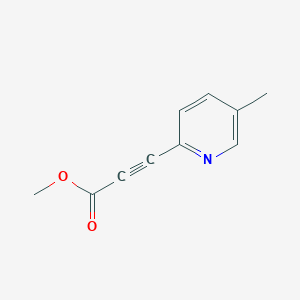
4-Methylideneazepane hydrochloride
Übersicht
Beschreibung
4-Methylideneazepane hydrochloride is a chemical compound with the CAS Number: 92302-84-6. It has a molecular weight of 147.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyleneazepane hydrochloride . The Inchi Code for this compound is 1S/C7H13N.ClH/c1-7-3-2-5-8-6-4-7;/h8H,1-6H2;1H .Physical And Chemical Properties Analysis
4-Methylideneazepane hydrochloride is a solid substance . It has a molecular weight of 147.65 .Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Activity
- 4-Methylideneazepane hydrochloride demonstrates potential in chemotherapeutic applications. It has been shown to exhibit trypanocidal and spirochetocidal activities, providing a therapeutic index of 6 in an experimental infection model. This suggests its effectiveness in treating specific infections and diseases (Friedheim & Vogel, 1947).
Analytical Chemistry Applications
- In analytical chemistry, 4-Methylideneazepane hydrochloride has been used for the selective extraction and separation of iron(III) from hydrochloric acid, showing its potential in chemical analysis and separation techniques (Gawali & Shinde, 1974).
Biochemical Research
- It plays a role in biochemical research, particularly in the study of lipid peroxidation. 4-Methylideneazepane hydrochloride reacts under specific conditions to yield a stable chromophore, useful in developing colorimetric assays for lipid peroxidation studies (Gérard-Monnier et al., 1998).
Corrosion Inhibition Studies
- This compound is valuable in corrosion inhibition studies. For example, it has been used to examine the inhibition of corrosion of mild steel in hydrochloric acid solutions, demonstrating its application in material science and engineering (Bentiss et al., 2007).
Pharmacological Research
- In pharmacological research, related compounds of 4-Methylideneazepane hydrochloride have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating its relevance in drug discovery and development (Sondhi et al., 2008).
Pharmaceutical Formulation Analysis
- It has applications in the analysis of pharmaceutical formulations, assisting in the determination of various pharmaceutical compounds in products, thus contributing to quality control in the pharmaceutical industry (Cox et al., 1977).
Eigenschaften
IUPAC Name |
4-methylideneazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-3-2-5-8-6-4-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNQVYYXALZWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylideneazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



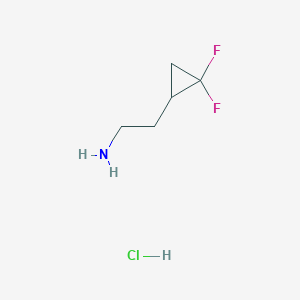


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole](/img/structure/B1435816.png)
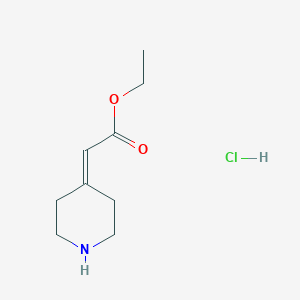
![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)

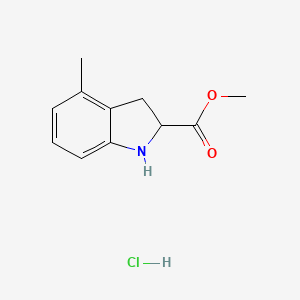
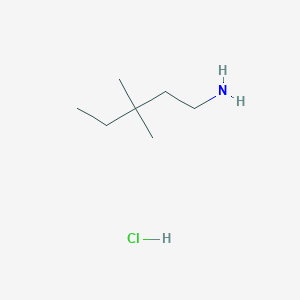
![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435825.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1435826.png)
